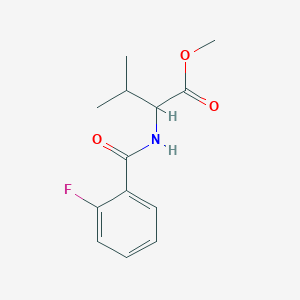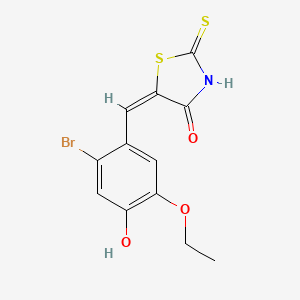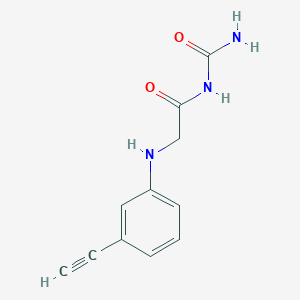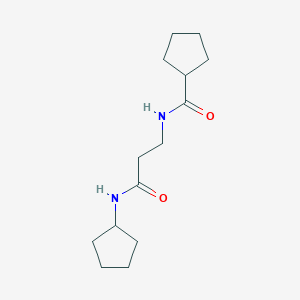
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a propane-1-sulfonamide moiety. The presence of the trifluoromethyl group is known to enhance the compound’s stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This intermediate is then further reacted with appropriate reagents to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of critical cellular pathways, such as those involved in cell division and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another compound with a similar sulfonamide group but different ring structure.
Trifluoromethyl-substituted pyrimidine derivatives: Compounds with similar trifluoromethyl and pyrimidine structures but different functional groups.
Uniqueness
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfonamide moiety, which imparts enhanced stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H11F3N4O2S |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propane-1-sulfonamide |
InChI |
InChI=1S/C8H11F3N4O2S/c9-8(10,11)6-2-4-14-7(15-6)13-3-1-5-18(12,16)17/h2,4H,1,3,5H2,(H2,12,16,17)(H,13,14,15) |
Clave InChI |
NTKSGCODIGYNGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C(F)(F)F)NCCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)



![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
